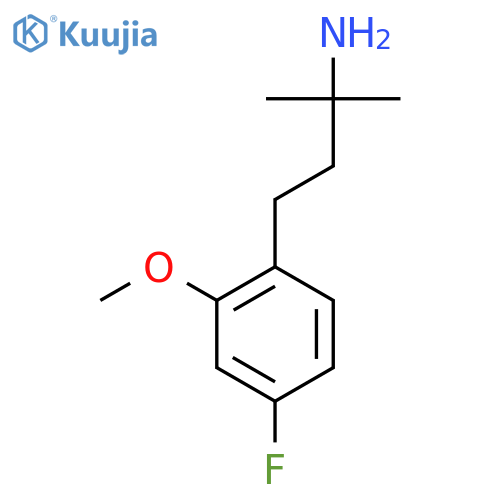

Cas no 2229511-84-4 (4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine)

4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine

- 2229511-84-4

- EN300-1803584

-

- インチ: 1S/C12H18FNO/c1-12(2,14)7-6-9-4-5-10(13)8-11(9)15-3/h4-5,8H,6-7,14H2,1-3H3

- InChIKey: GQRPMWYPXVRDSD-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=C(C=1)OC)CCC(C)(C)N

計算された属性

- せいみつぶんしりょう: 211.137242360g/mol

- どういたいしつりょう: 211.137242360g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1803584-1.0g |

4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine |

2229511-84-4 | 1g |

$1142.0 | 2023-06-02 | ||

| Enamine | EN300-1803584-10.0g |

4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine |

2229511-84-4 | 10g |

$4914.0 | 2023-06-02 | ||

| Enamine | EN300-1803584-2.5g |

4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine |

2229511-84-4 | 2.5g |

$1988.0 | 2023-09-19 | ||

| Enamine | EN300-1803584-0.1g |

4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine |

2229511-84-4 | 0.1g |

$892.0 | 2023-09-19 | ||

| Enamine | EN300-1803584-0.05g |

4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine |

2229511-84-4 | 0.05g |

$851.0 | 2023-09-19 | ||

| Enamine | EN300-1803584-5g |

4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine |

2229511-84-4 | 5g |

$2940.0 | 2023-09-19 | ||

| Enamine | EN300-1803584-0.5g |

4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine |

2229511-84-4 | 0.5g |

$974.0 | 2023-09-19 | ||

| Enamine | EN300-1803584-0.25g |

4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine |

2229511-84-4 | 0.25g |

$933.0 | 2023-09-19 | ||

| Enamine | EN300-1803584-5.0g |

4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine |

2229511-84-4 | 5g |

$3313.0 | 2023-06-02 | ||

| Enamine | EN300-1803584-10g |

4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine |

2229511-84-4 | 10g |

$4360.0 | 2023-09-19 |

4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine 関連文献

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

-

Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amineに関する追加情報

Introduction to 4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine (CAS No. 2229511-84-4)

4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine (CAS No. 2229511-84-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and chemical properties, is being explored for its potential applications in the synthesis of novel therapeutic agents. The presence of both a fluoro substituent and a methoxy group in its aromatic ring enhances its pharmacological profile, making it a promising candidate for further investigation.

The molecular structure of 4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine consists of a butan-2-amine backbone substituted with a phenyl ring at the fourth position, which is further modified by a fluoro group at the fourth position and a methoxy group at the second position. This specific arrangement of functional groups contributes to its distinct chemical reactivity and biological activity. The fluoro group, in particular, is known to influence metabolic stability and binding affinity, which are critical factors in drug design.

In recent years, there has been growing interest in the development of small molecule inhibitors targeting various biological pathways. 4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine has been identified as a compound with potential inhibitory activity against certain enzymes and receptors involved in inflammatory and neurological disorders. Preliminary studies have suggested that this compound may exhibit anti-inflammatory properties by modulating the activity of key signaling pathways such as NF-κB and MAPK.

The synthesis of 4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine involves multi-step organic reactions, including nucleophilic substitution, reduction, and protection-deprotection strategies. The introduction of the fluoro group requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve the desired regioselectivity and stereoselectivity.

One of the most compelling aspects of 4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine is its potential as a scaffold for drug discovery. Its structural features allow for modifications at multiple positions, enabling researchers to fine-tune its pharmacological properties. For instance, replacing the fluoro group with other halogen atoms or introducing additional heterocyclic rings could lead to compounds with enhanced binding affinity or altered pharmacokinetic profiles.

Recent advancements in computational chemistry have facilitated the virtual screening of large libraries of compounds to identify promising candidates for experimental validation. 4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine has been subjected to molecular docking studies to evaluate its interaction with target proteins. These simulations have revealed that it may bind effectively to enzymes implicated in cancer metabolism and neurodegenerative diseases, suggesting its potential as a lead compound for further optimization.

The pharmacokinetic behavior of 4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine is another area of active investigation. Studies using animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of both lipophilic and hydrophilic regions in its structure suggests that it may exhibit moderate bioavailability and favorable tissue distribution. However, further studies are needed to fully characterize its metabolic pathways and potential drug-drug interactions.

In conclusion, 4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine (CAS No. 2229511-84-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activity make it an attractive candidate for further research and development. As our understanding of disease mechanisms continues to evolve, this compound holds great promise for contributing to the discovery of novel therapeutic agents that address unmet medical needs.

2229511-84-4 (4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine) 関連製品

- 1806531-36-1(Ethyl 2-(2-bromopropanoyl)-4-mercaptobenzoate)

- 2092490-78-1(7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole)

- 1638973-52-0(tert-butyl N-5-bromo-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate)

- 1213525-36-0((1S)-1-(2-CHLORO-4-METHOXYPHENYL)ETHYLAMINE)

- 2228171-79-5(3-amino-2-(1,3-oxazol-5-yl)propan-1-ol)

- 897468-91-6(2-4-(5-bromothiophene-2-carbonyl)piperazin-1-yl-6-methoxy-1,3-benzothiazole)

- 1462-33-5((2-Chloroethoxy)methyl Chloride)

- 2171934-83-9(1-1-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-5-ylethan-1-amine)

- 1200400-54-9((1R,2R)-2-(phenylsulfanyl)cyclopentan-1-ol)

- 1805313-12-5(5-(Difluoromethyl)-4-hydroxypyridine-2-sulfonyl chloride)